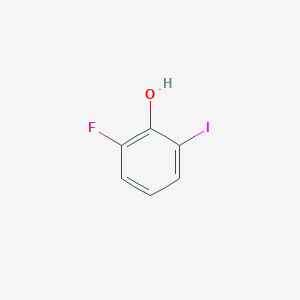

2-Fluoro-6-iodophenol

Description

Significance of Fluorine and Iodine in Modern Organic Synthesis and Chemical Biology

Fluorine and iodine, though both halogens, impart distinct and highly sought-after properties to organic molecules. The incorporation of fluorine can dramatically alter a molecule's metabolic stability, acidity, and binding affinity to biological targets. bohrium.comnih.govacs.org This has made organofluorine compounds ubiquitous in medicinal chemistry, with applications ranging from cholesterol-lowering drugs to imaging agents. mdpi.comacs.org Fluorine's high electronegativity and small size allow it to block metabolic oxidation sites and modulate the electronic properties of a molecule without significant steric hindrance. bohrium.commdpi.com

Iodine, on the other hand, is valued for its role as a versatile reagent and an excellent leaving group in organic synthesis. rsc.orgniscpr.res.inresearchgate.net The carbon-iodine bond is the weakest among the carbon-halogen bonds, facilitating a variety of coupling and substitution reactions. wikipedia.org This reactivity makes organoiodine compounds crucial intermediates in the construction of complex molecular architectures. rsc.orgresearchgate.net Molecular iodine itself is a mild Lewis acid and an effective oxidizing agent, further expanding its utility in organic transformations. rsc.orgresearchgate.net

Overview of Dihalogentated Phenols as Strategic Synthons in Advanced Organic Chemistry

Dihalogenated phenols are particularly valuable as strategic synthons, or building blocks, in advanced organic chemistry. The presence of two different halogen atoms on the phenol (B47542) ring allows for selective and sequential reactions, providing a powerful tool for the controlled synthesis of polysubstituted aromatic compounds. The differential reactivity of the carbon-halogen bonds enables chemists to introduce various functional groups at specific positions, a key strategy in the design of novel compounds with desired properties.

These synthons are instrumental in constructing complex molecular frameworks through various cross-coupling reactions. The ability to precisely control the sequence of these reactions is fundamental to the efficient synthesis of intricate target molecules. Furthermore, the interplay of the hydroxyl group and the two halogen substituents can direct the regioselectivity of further chemical transformations, adding another layer of control for the synthetic chemist. The study of intermolecular interactions, such as halogen bonds, in dihalogenated phenols also contributes to the field of crystal engineering, where the aim is to design and synthesize solid-state structures with specific properties. iucr.orgnih.goviisc.ac.innih.gov

Research Landscape of 2-Fluoro-6-iodophenol within the Context of Fluorinated and Iodinated Phenols

Within the broader class of halogenated phenols, this compound emerges as a compound with specialized but significant applications. Its structure, featuring both a fluorine and an iodine atom ortho to the hydroxyl group, makes it a unique building block. Research involving this compound often leverages the distinct reactivities of the C-F and C-I bonds.

The presence of the highly electronegative fluorine atom influences the acidity of the phenolic proton and the reactivity of the aromatic ring. The iodine atom, being a good leaving group, provides a reactive handle for introducing other functionalities through reactions like the Sonogashira coupling. beilstein-journals.org For instance, this compound serves as a precursor in the synthesis of other valuable compounds, such as 3-fluorocatechol.

While not as extensively studied as some other halogenated phenols, the research on this compound highlights its utility in specific synthetic contexts. Its application as a precursor for more complex molecules, including potential pharmaceutical and agrochemical agents, underscores its importance. lookchem.com The compound's unique substitution pattern allows for the introduction of a fluorine atom into a target molecule while simultaneously providing a site for further elaboration via the iodo group. This strategic placement of two different halogens makes this compound a valuable tool for chemists engaged in the synthesis of highly functionalized aromatic compounds.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H4FIO |

| Molecular Weight | 237.998 g/mol |

| Appearance | Solid |

| CAS Number | 28177-50-6 |

This data is compiled from multiple sources. cymitquimica.comchemicalbook.comwin-winchemical.comguidechem.com

Synthetic Routes to this compound

| Precursor | Reagents and Conditions | Yield |

| Carbamic acid, (1-methylethyl)-, 2-fluoro-6-iodophenyl ester | Sodium hydroxide (B78521) in tetrahydrofuran; ethanol (B145695) at 20°C for 2 hours | 97% |

| Fluorophenol derivatives | Halogenation | - |

This information is based on documented synthetic methods. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFARONFWYBCKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623663 | |

| Record name | 2-Fluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-50-6 | |

| Record name | 2-Fluoro-6-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 6 Iodophenol and Analogous Systems

Strategies for Regioselective Halogenation of Phenolic Scaffolds

Regioselective halogenation of phenols is a critical transformation in organic synthesis, enabling the production of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The directing effect of the hydroxyl group, which activates the ortho and para positions towards electrophilic attack, often leads to mixtures of isomers. Consequently, methods that can selectively target a specific position are of high importance.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by an electrophile, such as a source of iodine, to introduce a substituent with high regioselectivity. researchgate.net

For phenolic substrates, the hydroxyl group itself is not a suitable DMG as it is acidic and would be deprotonated by the organolithium base. Therefore, it is necessary to protect the hydroxyl group with a suitable DMG. Carbamates, particularly N,N-diethylcarbamates, are effective DMGs that can direct the lithiation to the ortho position. researchgate.net The subsequent reaction with an iodinating agent, such as iodine (I2) or N-iodosuccinimide (NIS), introduces the iodine atom specifically at the ortho position. The carbamate (B1207046) group can then be readily cleaved under basic or acidic conditions to regenerate the phenol (B47542).

A general scheme for the synthesis of ortho-iodophenols via DoM is presented below:

Protection of the phenol with a directing group (e.g., conversion to an N,N-diethylcarbamate).

ortho-Lithiation using a strong base (e.g., n-butyllithium or sec-butyllithium) in the presence of an additive like tetramethylethylenediamine (TMEDA).

Quenching of the aryllithium intermediate with an iodinating agent (e.g., I2).

Deprotection of the directing group to yield the ortho-iodophenol.

This method offers high regioselectivity, which is often difficult to achieve with classical electrophilic aromatic substitution.

Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. Phenols are highly activated substrates for electrophilic aromatic substitution, with the hydroxyl group directing substitution to the ortho and para positions. organic-chemistry.org Direct iodination of phenol with molecular iodine typically yields a mixture of 2-iodophenol (B132878) and 4-iodophenol, with the para-isomer often being the major product due to steric hindrance at the ortho positions. dtu.dk

To achieve ortho-selectivity in electrophilic iodination, various strategies have been developed. One approach involves the use of a bulky iodinating reagent or a catalyst that can coordinate to the phenolic hydroxyl group and direct the electrophile to the adjacent position. Reagents such as N-iodosuccinimide (NIS) in combination with an acid catalyst can be used for the iodination of activated aromatic compounds. acsgcipr.org The choice of solvent can also influence the ortho/para ratio.

For the synthesis of 2-fluoro-6-iodophenol, the starting material would be 2-fluorophenol (B130384). The fluorine atom at the 2-position would sterically hinder one of the ortho positions, potentially favoring iodination at the 6-position. However, electronic effects also play a role and a mixture of products is still possible.

| Reagent/System | Substrate | Product(s) | Yield | o:p Ratio | Reference |

| I2 / H2O2 | Phenol | 2-Iodophenol / 2,6-Diiodophenol | 49% / 21% | - | libretexts.org |

| NIS / TFA (catalytic) | Methoxy/methyl-substituted aromatics | Regioselectively iodinated products | Excellent | High | acsgcipr.org |

| I2 / Morpholine complex | Phenol | Ortho- and para-iodophenols | - | Ortho favored | organic-chemistry.org |

The introduction of fluorine into aromatic systems presents its own set of challenges. Direct fluorination with elemental fluorine is highly exothermic and often non-selective, leading to a mixture of products and potential degradation of the starting material. Therefore, milder and more selective fluorinating reagents have been developed. nih.gov

Electrophilic fluorinating reagents, such as those derived from N-fluoropyridinium salts or Selectfluor® (F-TEDA-BF4), are commonly used. nih.gov However, for phenolic substrates, these reagents can also lead to a mixture of ortho and para isomers.

An alternative approach is nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. For example, a precursor with a good leaving group (such as a nitro or chloro group) ortho to an activating group can be displaced by a fluoride (B91410) source. A multi-step synthesis of 2-fluoro-6-chlorophenol, an analogue of this compound, has been reported starting from 2,6-dichloronitrobenzene. This process involves a fluorination step, followed by reduction of the nitro group, and then diazotization and hydrolysis to install the hydroxyl group. nih.gov

Precursor Synthesis and Diversification Routes for this compound Derivatives

The synthesis of this compound itself can be approached through the methods described above. A plausible route would involve the directed ortho-lithiation of a protected 2-fluorophenol, followed by iodination. Alternatively, electrophilic iodination of 2-fluorophenol could be optimized to favor the 6-iodo isomer.

Once this compound is obtained, its further functionalization opens up routes to a wide array of derivatives. The iodine atom is a particularly versatile handle for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Common diversification strategies include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds or introduce alkyl or vinyl groups. acs.org

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to synthesize arylalkynes. wikipedia.org

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

These cross-coupling reactions provide a powerful platform for the late-stage functionalization of the this compound scaffold, enabling the synthesis of complex molecules with diverse functionalities. For example, the synthesis of fluoroalkenes and fluoroenynes has been achieved via Suzuki-Miyaura and Sonogashira cross-coupling reactions of multihalogenated fluorovinyl ethers prepared from phenols. nih.gov

Comparative Analysis of Synthetic Efficiency and Selectivity

| Method | Advantages | Disadvantages |

| Directed ortho-Metalation (DoM) | - High regioselectivity for ortho-substitution.- Well-established for a variety of substrates. | - Requires protection and deprotection steps for the phenolic hydroxyl group.- Utilizes pyrophoric organolithium reagents, requiring stringent anhydrous conditions. |

| Electrophilic Iodination | - Operationally simpler than DoM.- Can be performed under milder conditions. | - Often results in a mixture of ortho and para isomers.- Regioselectivity can be difficult to control, especially with highly activated substrates like phenols. |

For the synthesis of this compound, DoM of a protected 2-fluorophenol is likely to offer the highest regioselectivity for the introduction of iodine at the 6-position. The steric and electronic effects of the fluorine atom would further favor lithiation at the less hindered C6 position.

Electrophilic iodination of 2-fluorophenol, while more direct, would likely require extensive optimization to achieve a high yield of the desired this compound isomer over the 2-fluoro-4-iodophenol (B1315855) and potentially di-iodinated products. Studies on the halogenation of phenols have shown that the ortho/para ratio is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the halogenating agent and any catalysts used. beilstein-journals.org For instance, a study on the automated grinding-assisted halogenation of phenols with N-halosuccinimides showed good regioselectivity and high yields for a range of substrates. beilstein-journals.org

Ultimately, the most efficient and selective method would need to be determined experimentally, weighing the high regioselectivity of DoM against the operational simplicity of electrophilic iodination.

Mechanistic Investigations of 2 Fluoro 6 Iodophenol Reactivity

Carbon-Iodine Bond Activation Pathways in Organoiodine Chemistry

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a primary site for reactivity in molecules like 2-Fluoro-6-iodophenol. Its activation is a key step in a multitude of synthetic transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Oxidative Addition Mechanisms in Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the oxidative addition of an aryl halide to a low-valent transition metal center is often the initial and rate-determining step. In the case of this compound, the C-I bond is significantly more susceptible to oxidative addition than the C-F bond.

The generally accepted mechanism for the oxidative addition of an aryl iodide to a generic M(0)Ln metal complex (where M is a transition metal like Palladium or Nickel and L is a ligand) involves the insertion of the metal into the C-I bond. This process leads to the formation of a new organometallic species where the metal is in a higher oxidation state (M(II)).

A plausible reaction mechanism for the oxidative addition of the C-I bond in 2-fluoro-aromatics to a Pd(0) complex involves the formation of an LArPd(II)I adduct. mdpi.com This intermediate can then undergo further reactions, such as transmetalation and reductive elimination, to form the desired cross-coupling product. mdpi.com The presence of the fluorine and hydroxyl groups on the aromatic ring of this compound can influence the rate and efficiency of the oxidative addition step by modifying the electronic properties of the aryl iodide.

| Step | Description | Metal Center | Key Intermediate |

| 1. Oxidative Addition | Insertion of the transition metal into the Carbon-Iodine bond. | M(0) → M(II) | Aryl-M(II)-Iodide Complex |

| 2. Transmetalation | Transfer of an organic group from an organometallic reagent to the M(II) complex. | M(II) | Di-organic-M(II) Complex |

| 3. Reductive Elimination | Formation of the final product and regeneration of the M(0) catalyst. | M(II) → M(0) | Coupled Product |

Radical-Mediated C-I Bond Cleavage Processes

Beyond transition metal catalysis, the C-I bond can also be cleaved through radical-mediated pathways. These processes often involve the use of radical initiators or photoredox catalysis to generate a reactive radical species that can interact with the organoiodine compound.

In the context of a molecule like 2-(2-iodophenoxy) cyclohexanone, radical conditions using an initiator like azobisisobutyronitrile (AIBN) can lead to the abstraction of the iodine atom to generate an aryl radical. nih.gov This aryl radical can then undergo subsequent intramolecular reactions. nih.gov Similarly, for this compound, the generation of an aryl radical at the C-I bond position is a feasible pathway under appropriate radical conditions. Visible light-mediated excited-state palladium catalysis can also engender hybrid aryl Pd(I)-radical species from aryl iodides via a single electron transfer process. researchgate.net

The formation of the aryl radical from this compound can be initiated by various methods, including:

Thermolysis or photolysis of radical initiators: These generate radicals that can abstract the iodine atom.

Single Electron Transfer (SET) processes: Photoredox catalysts or certain metals can transfer an electron to the C-I bond, leading to its fragmentation into an aryl radical and an iodide anion.

Once formed, the 2-fluoro-6-hydroxyphenyl radical is a highly reactive intermediate that can participate in a variety of transformations, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization reactions.

Carbon-Fluorine Bond Activation in Fluorinated Aromatic Systems

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, the unique properties that fluorine imparts to organic molecules have driven the development of numerous strategies to achieve C-F bond functionalization.

Transition Metal-Catalyzed C-F Activation Methodologies

The activation of C-F bonds in fluoro-aromatics by transition metals is a highly desirable process in organic chemistry. mdpi.com Nickel complexes, for instance, have been effectively used in coupling reactions between Grignard reagents and fluoro-aromatics. mdpi.com Palladium-catalyzed systems have also been developed for the Sonogashira coupling of fluoro-aromatics with terminal alkynes in the presence of a base like LiHMDS. mdpi.com The proposed mechanism for this transformation involves the oxidative addition of the C-F bond to the Pd(0) species to generate an L2ArPd(II)F complex. mdpi.com

The activation of C-F bonds can also proceed through β- or α-fluorine elimination from organometallic intermediates that have fluorine substituents on carbon atoms β or α to the metal center, respectively. nih.gov These transformations often occur under milder conditions than oxidative addition. nih.gov

| Catalyst System | Reaction Type | Proposed Intermediate |

| Nickel(II) with bidentate phosphine (B1218219) ligands | Defluorocoupling with Grignard reagents | Aryl-Nickel(II) complex |

| Palladium with LiHMDS | Sonogashira coupling with terminal alkynes | L2ArPd(II)F complex |

| Iridium complexes with a fluorophilic activator | Enantioselective desymmetrization of difluoromethylene groups | Organometallic intermediate with accelerated C-F oxidative addition |

Transition Metal-Free C-F Activation Processes

Growing interest in more sustainable and economical chemical processes has led to the development of transition metal-free methods for C-F bond activation. researchgate.netdntb.gov.ua These approaches often rely on different mechanistic principles compared to their transition metal-catalyzed counterparts.

Common strategies for transition metal-free C-F activation include:

Lewis acid assistance: Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. researchgate.netdntb.gov.ua

Photoredox catalysis: Visible light photoredox catalysis can generate carbon-centered radicals from C-F bonds through either reductive or oxidative quenching of the excited photocatalyst. mdpi.comnih.gov An organic photoredox catalyst system can efficiently reduce C-F bonds to generate carbon-centered radicals. nih.gov

Base-mediated defluorosilylation: The use of a strong base in conjunction with a silylating agent can effect the cleavage of C-F bonds. researchgate.net

Photochemical activation: Transition metal-free photochemical C-F activation has been developed for the preparation of difluorinated-oxindole derivatives, proceeding through a distinct pathway to generate gem-difluoromethyl radicals. rsc.orgnih.gov

These methods offer greener alternatives for the functionalization of fluorinated aromatic compounds, avoiding the potential for heavy metal contamination in the final products. researchgate.netdntb.gov.ua

Enzymatic Dehalogenation Mechanisms of Fluorophenols

Biocatalysis offers a highly selective and environmentally benign approach to the dehalogenation of organohalogen compounds. A variety of enzymes, known as dehalogenases, have been identified that can cleave carbon-halogen bonds, including the robust C-F bond. nih.govscispace.com

Heme dehaloperoxidases are enzymes that can dehalogenate aromatic compounds using hydrogen peroxide. acs.org Computational studies on the defluorination of fluorinated phenols by these enzymes suggest a mechanism that begins with a hydrogen atom abstraction from the phenolic hydroxyl group by the enzyme's active species (Compound I). acs.org This is followed by an OH rebound to the substrate and subsequent defluorination. acs.org

Flavin-dependent monooxygenases represent another class of enzymes capable of oxidative dehalogenation. nih.gov For phenolic substrates, these enzymes catalyze hydroxylation, which is coupled with the elimination of the halide. nih.gov The reaction mechanism of enzymatic oxidative dehalogenation has been investigated experimentally, providing insights that in some cases contradict previous computational calculations. nih.gov

Haloalkane dehalogenases catalyze the hydrolytic cleavage of carbon-halogen bonds. mdpi.comnih.gov The mechanism involves a nucleophilic attack by a carboxylate residue in the enzyme's active site on the carbon atom bearing the halogen, leading to the formation of an ester intermediate and the release of a halide ion. mdpi.com Subsequent hydrolysis of the ester intermediate regenerates the active site. mdpi.com While primarily studied for haloalkanes, the principles of hydrolytic dehalogenation could potentially be applied to fluorinated aromatic systems.

| Enzyme Class | Cofactor/Prosthetic Group | Proposed Mechanistic Steps |

| Heme Dehaloperoxidases | Heme | Hydrogen atom abstraction from phenol (B47542), OH rebound, defluorination |

| Flavin-dependent Monooxygenases | Flavin | Hydroxylation coupled with halide elimination |

| Haloalkane Dehalogenases | None | Nucleophilic attack by active site carboxylate, formation of ester intermediate, hydrolysis |

Intramolecular Electronic and Steric Effects on Halogen Reactivity

The reactivity of the halogen atoms in this compound is intricately governed by the interplay of intramolecular electronic and steric effects originating from the ortho-positioning of the fluorine, iodine, and hydroxyl groups on the benzene (B151609) ring. These effects modulate the electron density distribution and the steric environment around the carbon-halogen bonds, thereby influencing their susceptibility to various chemical transformations.

Electronic Effects

The electronic landscape of this compound is primarily dictated by the inductive and resonance effects of its substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly polarizes the carbon-fluorine bond and reduces the electron density of the aromatic ring. Conversely, like other halogens, fluorine can also exhibit a weaker electron-donating resonance effect (+M effect) through its lone pairs of electrons. However, due to the poor overlap between the 2p orbital of fluorine and the π-system of the benzene ring, the inductive effect of fluorine strongly predominates.

A key electronic interaction in this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the adjacent fluorine atom. This interaction can decrease the acidity of the phenolic proton compared to other ortho-halophenols. The formation of this hydrogen bond can also influence the orientation of the hydroxyl group and, consequently, its electronic influence on the neighboring iodine atom.

The presence of the highly electronegative fluorine atom can also impact the reactivity of the iodine atom. The strong -I effect of fluorine can increase the positive electrostatic potential (σ-hole) on the iodine atom, making it a more effective halogen bond donor and potentially more susceptible to nucleophilic attack at the iodine itself.

| Substituent | Primary Electronic Effect | Secondary Electronic Effect | Impact on Aromatic Ring | Potential Intramolecular Interactions |

|---|---|---|---|---|

| Fluorine (-F) | Strong Inductive Withdrawal (-I) | Weak Resonance Donation (+M) | Deactivation | Intramolecular Hydrogen Bonding with -OH |

| Iodine (-I) | Inductive Withdrawal (-I) | Resonance Donation (+M) | Deactivation | - |

| Hydroxyl (-OH) | Strong Resonance Donation (+M) | Weak Inductive Withdrawal (-I) | Activation | Intramolecular Hydrogen Bonding with -F |

Steric Effects

The ortho-positioning of the fluorine and iodine atoms relative to the hydroxyl group and to each other introduces significant steric hindrance. The iodine atom, with its large van der Waals radius, creates a crowded environment around the phenolic hydroxyl group and the carbon-fluorine bond. This steric bulk can hinder the approach of reactants, thereby influencing the regioselectivity and rate of reactions involving these functional groups.

This steric congestion is a manifestation of the "ortho effect," where the close proximity of substituents leads to reactivity patterns that cannot be explained by electronic effects alone. For instance, reactions that typically occur at the hydroxyl group or involve substitution at the carbon bearing the iodine may be sterically hindered.

The steric clash between the bulky iodine and the adjacent fluorine and hydroxyl groups can also induce conformational constraints on the molecule. This may affect the planarity of the aromatic ring and the optimal orientation of the substituents, which in turn can have subtle but significant consequences for the molecule's electronic properties and reactivity.

| Parameter | Fluorine | Iodine | Hydroxyl |

|---|---|---|---|

| van der Waals Radius (Å) | 1.47 | 1.98 | 1.52 |

| Predicted Steric Impact | Moderate | High | Moderate |

Applications in Contemporary Organic Synthesis

Cross-Coupling Reactions Involving 2-Fluoro-6-iodophenol and its Derivatives

The presence of an iodine atom, an excellent leaving group in catalytic cycles, positions this compound as a prime substrate for various cross-coupling reactions. These reactions are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. Due to its aryl iodide moiety, this compound is an excellent substrate for reactions like the Sonogashira and Suzuki-Miyaura couplings.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. organic-chemistry.orgsoton.ac.uk This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is a cornerstone for the synthesis of internal alkynes. organic-chemistry.org The derivatization of this compound through this method allows for the introduction of various alkynyl groups, which can serve as precursors for more complex structures or as integral parts of pharmacologically active molecules.

The Suzuki-Miyaura reaction is another pivotal palladium-catalyzed process that couples organoboron compounds (boronic acids or esters) with organic halides. libretexts.orgorganic-chemistry.org This reaction is celebrated for its mild conditions and tolerance of a wide range of functional groups. libretexts.org The coupling of this compound or its derivatives with various aryl or vinyl boronic acids provides a direct route to biaryl and styrenyl compounds, which are common motifs in pharmaceuticals and materials science. organic-chemistry.orgnih.gov While specific studies on this compound are not extensively detailed, the reactivity of o-iodophenols in Suzuki-Miyaura couplings is well-established. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions with this compound Derivatives

| Entry | Coupling Partner | Reaction Type | Catalyst System | Product | Ref. |

| 1 | Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | 2-Fluoro-6-(phenylethynyl)phenol | organic-chemistry.org |

| 2 | 4-Methylphenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-Fluoro-6-(4-methylphenyl)phenol | researchgate.net |

| 3 | Vinylboronic acid | Suzuki-Miyaura | PdCl₂(dppf), Cs₂CO₃ | 2-Fluoro-6-vinylphenol | libretexts.org |

Beyond C-C bonds, this compound is a suitable precursor for forming carbon-heteroatom bonds, which are crucial in many biologically active compounds.

Carbon-sulfur (C-S) bond formation , often achieved through palladium-catalyzed coupling of aryl halides with thiols (a variation of the Buchwald-Hartwig amination), allows for the synthesis of aryl sulfides. These moieties are present in numerous pharmaceuticals. The reaction of this compound with various thiols would yield 2-fluoro-6-(organothio)phenols, introducing a sulfur linkage that can be further functionalized.

Carbon-oxygen (C-O) bond formation , particularly for the synthesis of diaryl ethers, can be accomplished via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig etherification. By coupling this compound with other phenols, fluorinated diaryl ether scaffolds can be constructed. These structures are of interest in medicinal chemistry and materials science.

Table 2: Representative Carbon-Heteroatom Bond Forming Reactions with this compound

| Entry | Coupling Partner | Reaction Type | Catalyst System | Product | Ref. |

| 1 | Thiophenol | C-S Coupling | Pd₂(dba)₃, Xantphos, K₃PO₄ | 2-Fluoro-6-(phenylthio)phenol | organic-chemistry.org |

| 2 | Phenol (B47542) | C-O Coupling | CuI, 1,10-phenanthroline, Cs₂CO₃ | 2-Fluoro-6-phenoxyphenol | chemrxiv.org |

Cyclization and Annulation Strategies Utilizing this compound Derivatives

The ortho-relationship of the hydroxyl and iodo groups in this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. A prominent example is the synthesis of dibenzofurans.

Fluorinated dibenzofurans are of interest due to their potential biological activities and applications in materials science. nih.gov A common strategy for constructing the dibenzofuran (B1670420) core involves an intramolecular C-O bond formation. nih.gov This can be achieved by first subjecting this compound to a Suzuki-Miyaura coupling with an ortho-substituted arylboronic acid, followed by an intramolecular cyclization of the resulting biaryl. nih.gov Alternatively, a Sonogashira coupling followed by an intramolecular cyclization can also lead to substituted benzofurans. organic-chemistry.org Such strategies provide a convergent approach to complex, polycyclic aromatic systems containing fluorine.

For instance, the product of a Sonogashira coupling between a protected this compound and a terminal alkyne can undergo an intramolecular hydroalkoxylation, followed by aromatization, to yield a substituted fluorobenzofuran. These annulation strategies are highly valuable for building molecular complexity in a controlled manner.

Role as Versatile Building Blocks in Complex Molecule Synthesis

The array of reactions that this compound can undergo underscores its utility as a versatile building block in the synthesis of complex molecules. nbinno.com The ability to selectively functionalize the C-I, O-H, and potentially C-H bonds allows for a modular approach to constructing intricate molecular architectures. lkouniv.ac.in

This compound serves as a key starting material for introducing a 2-fluorophenol (B130384) motif into larger molecules, a common feature in many bioactive compounds due to the ability of fluorine to modulate pKa, lipophilicity, and metabolic stability. nih.gov The sequential application of cross-coupling reactions, derivatization of the hydroxyl group, and cyclization strategies enables the synthesis of a wide range of complex structures from this single precursor.

While the total synthesis of a natural product beginning directly with this compound is not prominently documented, its potential is evident. It can act as a precursor to fluorinated analogues of known natural products or designed molecules with therapeutic potential. frontiersin.org The combination of its functionalities allows for its incorporation into cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. researchgate.netresearchgate.net

Relevance in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Bioactive Fluorinated Phenol (B47542) Derivatives

The molecular architecture of 2-Fluoro-6-iodophenol makes it a highly versatile precursor for the synthesis of complex bioactive molecules. Each functional group—the hydroxyl, the fluorine, and the iodine—provides a handle for distinct chemical transformations, allowing for the systematic construction of diverse chemical libraries.

The phenolic hydroxyl group can readily undergo reactions such as etherification or esterification, providing a straightforward method to introduce a variety of side chains or link the phenol to other molecular fragments. More significantly, the carbon-iodine bond is a key site for reactivity. The iodine atom functions as an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions. nbinno.com These reactions are fundamental to modern organic synthesis and drug discovery, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new C-C bonds, essential for constructing biaryl systems found in many pharmaceuticals. nbinno.com

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, which can serve as rigid linkers or precursors for further transformations. nbinno.com

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities, which are prevalent in bioactive molecules.

The presence of the fluorine atom also influences the electronic properties of the aromatic ring, which can affect the reactivity and regioselectivity of these synthetic transformations. nbinno.com This multi-functional nature allows chemists to use this compound as a scaffold to build complex molecules, including those designed as potential antibiotics or antitumor agents. nih.gov

Modulation of Biological Properties through Strategic Halogen Substitution Patterns

The specific placement of both a fluorine and an iodine atom on the phenol ring is a strategic design choice that can profoundly modulate the biological properties of derivative molecules. Halogen atoms influence a compound's pharmacokinetics and pharmacodynamics through various mechanisms, including steric effects, electronic modulation, and the formation of specific non-covalent interactions. nih.govnih.gov

The fluorine atom, being the most electronegative element, can alter the acidity (pKa) of the neighboring phenolic hydroxyl group, which in turn affects the molecule's ionization state at physiological pH. nih.gov This is critical for membrane permeability and interaction with biological targets. Fluorine can also form strong hydrogen bonds and is often used to block metabolic pathways, thereby increasing a drug's half-life. nih.gov

In contrast, the larger, more polarizable iodine atom is a potent halogen bond donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site (e.g., an oxygen or nitrogen atom) on a biological macromolecule like a protein or nucleic acid. These interactions can be crucial for enhancing binding affinity and selectivity for a specific target. nih.gov

The combination of a small, highly electronegative fluorine atom with a large, polarizable iodine atom on the same scaffold creates a unique electronic and steric profile. This allows for fine-tuning of a molecule's properties to optimize its interaction with a biological target.

| Property | Fluorine (F) | Iodine (I) | General Impact on Bioactive Molecules |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.47 | 1.98 | Influences molecular size, shape, and steric interactions with target binding sites. |

| Electronegativity (Pauling Scale) | 3.98 | 2.66 | Modulates pKa of nearby functional groups, alters electronic distribution, and affects metabolic stability. nih.gov |

| Polarizability (ų) | 0.56 | 5.35 | Affects the strength of non-covalent interactions, particularly van der Waals forces. |

| Halogen Bonding Capability | Weak | Strong | Enables strong, directional interactions with nucleophilic sites on biological targets, enhancing binding affinity and selectivity. nih.gov |

| Common Application | Metabolic blocking, pKa modulation, increasing lipophilicity. nih.gov | Introducing bulk, forming strong halogen bonds, serving as a reactive handle in synthesis. |

Application in Lead-Oriented Synthesis and Drug Discovery Programs

In modern drug discovery, there is a significant emphasis on "lead-oriented synthesis," a strategy that focuses on creating libraries of compounds with "lead-like" properties. Lead compounds are starting points for optimization and ideally possess moderate molecular weight, balanced lipophilicity, and structural simplicity, which allows for future chemical elaboration.

This compound is an excellent starting scaffold for lead-oriented synthesis. Its key attributes include:

Low Molecular Weight: With a molecular weight of 238.00 g/mol , it falls well within the desired range for lead compounds, allowing for substantial "property inflation" during the optimization process without violating guidelines for drug-likeness (e.g., Lipinski's Rule of 5).

Synthetic Tractability: As discussed, the multiple reactive sites on the molecule allow for controlled, stepwise modifications, enabling the creation of a focused library of analogues with diverse properties.

Three-Dimensionality: While the starting molecule is planar, its functional handles allow for the introduction of sp³-rich fragments, helping chemists to "escape flatland" and explore more complex and specific interactions with protein binding sites.

By starting with a simple, well-defined, and synthetically versatile core like this compound, medicinal chemists can efficiently explore chemical space to identify novel hits and rapidly optimize them into viable drug candidates.

Investigation of Pharmacological Activities (e.g., Antifungal, Antiviral)

While specific studies on the pharmacological activities of this compound itself are not extensively documented, the activities of related halogenated phenolic compounds strongly suggest the potential for its derivatives to exhibit useful biological effects, particularly as antifungal and antiviral agents. Phenolic compounds are widely recognized for their antimicrobial properties. nih.govresearchgate.net

Antifungal Activity: Halogenated phenols have been identified from natural sources, such as marine organisms, and have demonstrated potent antifungal activity. otago.ac.nz For example, brominated phenols isolated from marine sponges are known to inhibit the growth of pathogenic fungi. otago.ac.nz The mechanism often involves disruption of the fungal cell membrane or inhibition of key metabolic enzymes. Derivatives of this compound could be synthesized to mimic these natural products, with the expectation of discovering novel antifungal leads.

Antiviral Activity: The incorporation of fluorine is a well-established strategy in the development of antiviral drugs. mdpi.com Fluorinated nucleoside analogues are a major class of antiviral agents that act by inhibiting viral DNA or RNA replication. mdpi.com Furthermore, various phenol derivatives have been investigated for antiviral properties. Studies on sterically-hindered aminophenols, for example, have shown that certain derivatives can suppress the replication of viruses like Herpes simplex. nih.gov The unique electronic signature conferred by the fluorine and iodine atoms in this compound could lead to derivatives with novel mechanisms of antiviral action.

| Compound Class/Example | Observed Activity | Potential Relevance | Reference |

|---|---|---|---|

| Fluorinated Nucleoside Analogues | Antiviral (inhibit viral replication) | Highlights the importance of fluorine in designing antiviral agents. | mdpi.com |

| Sterically-Hindered Aminophenols | Antiviral (Herpes simplex virus) | Demonstrates the potential of modified phenol scaffolds as antiviral leads. | nih.gov |

| Bromophenols from Marine Sponges | Antifungal | Provides a natural product precedent for the antifungal activity of halogenated phenols. | otago.ac.nz |

| Phenolic compounds from Vitis vinifera | Antifungal (against human pathogens) | Shows the broad-spectrum antifungal potential of the general phenol chemical class. | nih.gov |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications in Predicting Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying halogenated phenols. It is extensively used to predict reaction pathways, transition states, and the energetics of chemical processes. By calculating the electron density of a system, DFT can accurately determine molecular geometries, reaction enthalpies, and activation barriers. researchgate.net

In the context of halophenols, DFT studies have been instrumental in understanding their degradation and transformation pathways. For instance, research on the oxidation and pyrolysis of 2-chlorophenol (B165306) and 2-bromophenol (B46759) has utilized DFT to elucidate the mechanisms of forming mixed halogenated dioxins and furans. researchgate.net These calculations help identify the most favorable reaction channels by comparing the energy profiles of various potential pathways. The insights gained from these studies on simpler halophenols can be extrapolated to predict the reactivity of 2-Fluoro-6-iodophenol, such as its susceptibility to nucleophilic attack, oxidation, or its behavior in cycloaddition reactions. mdpi.com

DFT calculations are also employed to understand the sites for bond cleavage and the rate-determining steps in reactions involving halogenated compounds. researchgate.net For this compound, DFT could predict whether the C-F, C-I, or O-H bond is more likely to break under specific reaction conditions, guiding synthetic and environmental chemistry applications.

Below is a table summarizing common DFT methods used in the study of halogenated aromatic compounds.

| Methodology | Description | Typical Application |

| Functional (e.g., B3LYP, M06-2X) | The functional approximates the exchange-correlation energy, a key component of the total energy calculation. The choice of functional impacts the accuracy of the results. | Calculating ground-state geometries, reaction energies, and vibrational frequencies. |

| Basis Set (e.g., 6-311+G(d,p)) | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. | Describing the electron distribution, especially for molecules containing diffuse electrons or polarization effects. |

| Solvation Model (e.g., SMD, PCM) | A method to simulate the effect of a solvent on the molecule's properties without explicitly modeling solvent molecules. | Predicting reaction energetics and mechanisms in solution. |

| IRC (Intrinsic Reaction Coordinate) | A calculation that maps the reaction pathway from the transition state to the reactants and products. | Confirming that a calculated transition state connects the desired reactants and products. |

Molecular Dynamics (MD) Simulations of Halophenol Interactions and Conformations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion of atoms and molecules over time. mdpi.com For this compound, MD simulations are invaluable for understanding its conformational flexibility, its interactions with solvents, and its behavior in complex biological or material environments. nih.govuzh.ch

An MD simulation tracks the trajectory of each atom in a system by solving Newton's equations of motion. kcl.ac.uk This methodology can reveal how this compound interacts with water molecules, how it partitions between different phases, and how its conformation changes in response to its environment. uzh.chfrontiersin.org For example, simulations can characterize the hydration shell around the molecule, identifying preferential sites for hydrogen bonding or halogen bonding. nih.gov

While specific MD studies on this compound are not widely published, the general approach would involve placing the molecule in a simulation box with a chosen solvent (like water) and observing its behavior over nanoseconds or longer. kcl.ac.uk Such simulations can elucidate the stability of different conformers, particularly concerning the orientation of the hydroxyl group relative to the halogen substituents. dovepress.com

The following table outlines the key components of a typical MD simulation setup for a small molecule like this compound.

| Component | Description | Example |

| Force Field | A set of parameters and equations that defines the potential energy of the system, describing bond lengths, angles, and non-bonded interactions. | CHARMM, AMBER, GROMOS |

| Solvent Model | A representation of the solvent molecules in the simulation. | TIP3P (for water), explicit solvent box |

| Ensemble | The statistical mechanical ensemble that defines the thermodynamic state of the system (e.g., constant temperature and pressure). | NVT (Canonical), NPT (Isothermal-isobaric) |

| Simulation Time & Timestep | The total duration of the simulation and the small time interval at which the equations of motion are solved. | 100 ns simulation time, 2 fs timestep |

| Analysis Metrics | Quantities calculated from the simulation trajectories to describe the system's behavior. | RMSD, Radial Distribution Function (RDF), Hydrogen Bond Analysis |

Elucidation of Electronic Structures and Bonding Characteristics

The electronic structure of this compound, which governs its reactivity and physical properties, can be thoroughly investigated using computational methods. The presence of two different halogen atoms (fluorine and iodine) ortho to the hydroxyl group creates a unique electronic environment on the aromatic ring.

Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). Iodine is less electronegative but more polarizable, and can also exhibit a -I effect, albeit weaker. Both halogens also have a weak electron-donating resonance effect (+R) due to their lone pairs. DFT calculations can quantify these effects by mapping the electron density distribution, calculating molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and determining partial atomic charges. researchgate.net

The table below compares key properties of fluorine and iodine that influence their electronic effects.

| Property | Fluorine (F) | Iodine (I) |

| Electronegativity (Pauling Scale) | 3.98 | 2.66 |

| van der Waals Radius (Å) | 1.47 | 1.98 |

| Polarizability (ų) | 0.56 | 5.35 |

| Primary Electronic Effect | Strong Inductive (-I) | Weaker Inductive (-I), Significant Polarizability |

Analysis of Intramolecular Hydrogen Bonding in Halophenols

The possibility of an intramolecular hydrogen bond between the hydroxyl proton and an ortho-halogen substituent is a topic of significant interest and debate in halophenols. rsc.orgcdnsciencepub.com In this compound, the hydroxyl group is flanked by both a fluorine and an iodine atom, presenting a complex scenario for such interactions.

For this compound, computational modeling would be essential to determine the preferred conformation of the hydroxyl group. DFT calculations can compare the energies of the three possible planar conformers:

The O-H group pointing towards the fluorine atom.

The O-H group pointing towards the iodine atom.

The O-H group pointing away from both halogens (a trans-like conformation relative to the ring).

The relative energies of these conformers would indicate the strength, if any, of the O-H···F versus the O-H···I hydrogen bond. Quantum Theory of Atoms in Molecules (QTAIM) analysis is a specific computational technique that can be used to search for a bond critical point between the hydrogen and the halogen, providing robust evidence for the presence or absence of a hydrogen bond. nih.gov

The following table summarizes general findings on intramolecular hydrogen bonding in various 2-halophenols.

| Compound | Intramolecular H-Bond (O-H···X) | Supporting Evidence/Comments |

| 2-Fluorophenol (B130384) | Controversial: Considered very weak or absent in many studies. rsc.orgnih.gov | The trend is considered anomalous based on fluorine's high electronegativity. nih.gov Some vibrational studies suggest its existence. researchgate.net |

| 2-Chlorophenol | Weakly present. rsc.org | Supported by theoretical and spectroscopic investigations. rsc.org |

| 2-Bromophenol | Weakly present. rsc.org | Similar in strength to the bond in 2-chlorophenol. cdnsciencepub.com |

| 2-Iodophenol (B132878) | Weakly present. rsc.org | The large size of iodine influences the geometry of the interaction. |

Given these findings, it is likely that in this compound, the hydroxyl proton would preferentially orient itself towards the more polarizable iodine atom or adopt a conformation that minimizes steric clash, a question that advanced computational modeling is well-suited to answer.

Radiochemical Synthesis and Positron Emission Tomography Pet

Strategies for [¹⁸F]F-Radiolabeling of Fluorinated Phenols and Derivatives

The introduction of [¹⁸F]fluoride into aromatic systems, particularly those that are electron-rich like phenols, presents a significant challenge in radiochemistry. Conventional nucleophilic aromatic substitution (SₙAr) reactions are typically inefficient for these substrates. Consequently, advanced strategies have been developed to facilitate the radiosynthesis of ¹⁸F-labeled fluorinated phenols and their derivatives.

One prominent strategy involves the use of diaryliodonium salt precursors . These hypervalent iodine compounds serve as excellent leaving groups, activating the aromatic ring towards nucleophilic attack by [¹⁸F]fluoride. This method has proven effective for the radiofluorination of both electron-rich and electron-deficient arenes. The choice of the ancillary aryl group in the diaryliodonium salt is crucial for directing the regioselectivity of the fluorination, ensuring that the [¹⁸F]fluoride is incorporated at the desired position.

Another powerful technique is transition-metal-mediated radiofluorination , with copper-mediated reactions being particularly noteworthy. Copper catalysts facilitate the C-¹⁸F bond formation on aryl boronic acids/esters and arylstannanes under milder conditions than traditional methods. This approach has expanded the scope of accessible ¹⁸F-labeled aromatic compounds and has been successfully applied to the synthesis of various PET tracers. For phenols and their derivatives, these copper-mediated methods offer a viable pathway for efficient [¹⁸F]fluorination.

The table below summarizes key strategies for the [¹⁸F]F-radiolabeling of aromatic compounds, which are applicable to fluorinated phenols.

| Strategy | Precursor Type | Key Features |

| Diaryliodonium Salts | Diaryliodonium salts | Enables fluorination of electron-rich and electron-neutral arenes; Regioselectivity can be controlled by the ancillary aryl group. |

| Copper-Mediated Fluorination | Aryl boronic acids/esters, Arylstannanes | Utilizes copper catalysts to facilitate C-¹⁸F bond formation; Generally proceeds under milder conditions. |

| Nucleophilic Aromatic Substitution (SₙAr) | Activated aryl rings (with electron-withdrawing groups) | Less effective for electron-rich phenols unless appropriately activated. |

Nucleophilic Fluorination Routes for PET Tracer Development

Nucleophilic substitution with no-carrier-added (n.c.a.) [¹⁸F]fluoride is the most common method for producing PET tracers due to the high specific activity achievable, which is crucial for imaging studies targeting low-density receptors or enzymes. The development of PET tracers from precursors like 2-fluoro-6-iodophenol would likely employ such nucleophilic fluorination routes.

The direct displacement of an iodide from an unactivated aromatic ring, as in this compound, by [¹⁸F]fluoride is challenging. Therefore, the precursor would likely need to be converted into a more reactive intermediate. For instance, the iodophenol could be transformed into a diaryliodonium salt or a boronic ester to facilitate nucleophilic [¹⁸F]fluorination, as described in the previous section.

A potential route for the radiosynthesis of an [¹⁸F]labeled derivative from a this compound scaffold could involve an iodine–[¹⁸F]fluorine exchange reaction. While direct halogen exchange on unactivated aryl iodides is difficult, certain heterocyclic systems have shown successful aqueous iodine–[¹⁸F]fluorine exchange. Research into transition-metal catalysis continues to expand the possibilities for such transformations on a wider range of aromatic substrates.

The following table outlines research findings pertinent to nucleophilic fluorination for PET tracer development.

| Precursor/Method | Key Findings |

| Diaryliodonium Salts | Enables direct incorporation of [¹⁸F]fluoride into electron-rich arenes, which is difficult with conventional SₙAr. The process can be automated for reliable production. nih.gov |

| Copper-Mediated Radiofluorination | Effective for labeling aryl boronic acids and arylstannanes. The methodology has been automated and used to produce sterile injectable doses of PET tracers for clinical use. researchgate.netdntb.gov.ua |

| Aqueous Iodine–[¹⁸F]Fluorine Exchange | Demonstrated on certain 5-iodotriazoles, achieving radiofluorination in an aqueous medium without the need for azeotropic drying of the [¹⁸F]fluoride. mdpi.com |

Methodological Advancements in Automated Radiosynthesis for Clinical and Research Applications

The short half-life of ¹⁸F necessitates rapid and reliable synthesis methods, making automation a critical component of PET tracer production for both clinical and research purposes. researchgate.net Fully automated radiosynthesis modules provide significant advantages, including improved reproducibility, higher yields, enhanced radiation safety, and compliance with Good Manufacturing Practice (GMP) guidelines. researchgate.netnih.gov

Modern radiosynthesizers, such as the Synthra RNPlus and ELIXYS, are designed to handle complex, multi-step syntheses. nih.gov These systems can perform the entire process, from the trapping and elution of cyclotron-produced [¹⁸F]fluoride to the final purification and formulation of the radiopharmaceutical. nih.gov The software-driven protocols allow for the adaptation of published manual synthesis procedures to an automated platform. nih.gov

Recent advancements have focused on developing "kit-like" disposable cassettes that are pre-configured for specific tracers, simplifying the production workflow and reducing the risk of cross-contamination. Furthermore, there has been progress in adapting newer radiolabeling methodologies, such as copper-mediated fluorination, to automated platforms. researchgate.net This often requires optimization of reaction conditions, such as the order of reagent addition, to overcome challenges like competing protodeborylation in the case of boronic acid precursors. researchgate.net The successful automation of these advanced labeling techniques is crucial for making novel PET tracers widely available for clinical studies. nih.govmdpi.com

The table below highlights key methodological advancements in automated radiosynthesis.

| Advancement | Description |

| Multi-Tracer Production Platforms | Systems like ELIXYS allow for the synthesis of multiple different ¹⁸F-labeled PET tracers on the same hardware without reconfiguration, facilitating rapid tracer development. nih.gov |

| Adaptation of Complex Chemistries | Copper-mediated [¹⁸F]fluorodeboronation has been successfully automated, enabling the production of PET radiotracers for clinical use. researchgate.net |

| One-Pot, Two-Step Syntheses | Automated modules can perform multi-step reactions in a single reactor, followed by automated purification, streamlining the production process. nih.govnih.gov |

| Electrochemical Fluorination | Automated synthesizers for electrochemical ¹⁸F-fluorination have been developed, offering a pathway to PET tracers that are difficult to obtain through conventional methods. nih.gov |

Future Directions and Emerging Research Avenues

Paving the Way for Greener Synthesis: Sustainable Methodologies for Halogenated Phenols

The development of environmentally benign synthetic methods is a paramount goal in contemporary chemical research. For halogenated phenols, this involves moving away from traditional halogenation techniques that often employ harsh reagents and generate significant waste. Future research is increasingly focused on sustainable and green methodologies that offer higher efficiency, selectivity, and a reduced environmental footprint.

One promising approach is the use of enzymatic halogenation . Nature has evolved a variety of halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, which can introduce halogen atoms onto aromatic rings with remarkable regioselectivity under mild, aqueous conditions. While these enzymes can catalyze chlorination, bromination, and iodination, their application for the synthesis of complex multi-halogenated phenols like 2-fluoro-6-iodophenol is still an area of active exploration. Future work will likely focus on enzyme engineering and directed evolution to create biocatalysts with tailored substrate specificity and the ability to perform sequential or one-pot multi-halogenation reactions.

Photocatalysis represents another burgeoning field for green halogenation. The use of semiconductor catalysts, activated by light, can facilitate the generation of halogenating species from benign halide sources. This method avoids the need for strong oxidizing agents and can often be performed at ambient temperature. Research into photocatalytic systems for the selective fluorination and iodination of phenols is ongoing, with the goal of developing highly efficient and recyclable catalysts.

Furthermore, the principles of green chemistry are being applied to more conventional synthetic routes. This includes the use of greener solvents (e.g., water, supercritical fluids), alternative energy sources (e.g., microwave, ultrasound), and the development of catalytic systems that minimize waste and maximize atom economy. For instance, electrochemical methods for the in situ generation of halogenating agents are being investigated as a means to avoid the handling of hazardous reagents. The table below summarizes some of the key green chemistry approaches being explored for the synthesis of halogenated phenols.

Green Chemistry Approaches for Halogenated Phenol (B47542) Synthesis

| Methodology | Key Principles | Potential Advantages | Research Focus |

|---|---|---|---|

| Enzymatic Halogenation | Use of biocatalysts (enzymes) | High selectivity, mild reaction conditions, aqueous media | Enzyme discovery, engineering for substrate specificity |

| Photocatalysis | Use of light-activated catalysts | Avoidance of harsh oxidants, ambient temperature | Development of efficient and recyclable photocatalysts |

| Electrochemical Synthesis | In situ generation of reagents | Reduced handling of hazardous materials, high atom economy | Optimization of electrode materials and reaction conditions |

| Microwave/Ultrasound-Assisted Synthesis | Alternative energy sources | Reduced reaction times, increased yields | Process optimization and scale-up |

| Green Solvents | Use of environmentally benign solvents | Reduced toxicity and environmental impact | Exploring water, ionic liquids, and supercritical fluids |

Unlocking New Reactivity: Novel Catalytic Systems for C-X Bond Transformations

The formation of carbon-halogen (C-X) bonds, particularly C-F and C-I bonds on an aromatic ring, presents unique synthetic challenges. The development of novel catalytic systems that can efficiently and selectively forge these bonds is a major focus of current research. These advancements are crucial for accessing a wider range of functionalized halogenated phenols, including this compound, and for enabling their use in subsequent transformations.

A significant area of research is the transition-metal-catalyzed C-H functionalization . This powerful strategy allows for the direct conversion of C-H bonds into C-X bonds, bypassing the need for pre-functionalized starting materials. Catalysts based on palladium, copper, ruthenium, and iron are being explored for the ortho-selective fluorination and iodination of phenols. The hydroxyl group of the phenol can act as a directing group, guiding the catalyst to the desired position on the aromatic ring. Future work in this area will focus on developing catalysts with higher turnover numbers, broader substrate scope, and the ability to perform multiple, distinct C-H functionalizations on the same molecule in a controlled manner.

Cross-coupling reactions remain a cornerstone of modern organic synthesis, and their application to the synthesis of halogenated phenols is continuously being refined. Advances in ligand design and the development of more active and stable precatalysts are enabling more challenging cross-coupling reactions to be performed under milder conditions. For the synthesis of compounds like this compound, this could involve the development of catalytic systems that can tolerate the presence of multiple halogen substituents and facilitate selective coupling at a specific C-X bond.

Furthermore, the development of metal-free catalytic systems is gaining traction as a more sustainable alternative to transition-metal catalysis. Organocatalysts and Brønsted acids are being investigated for their ability to promote C-X bond formation. For example, the "PhenoFluor" reagent is a notable development for the deoxyfluorination of phenols, converting the C-OH bond to a C-F bond. The exploration of novel, metal-free reagents and catalysts for both fluorination and iodination will be a key research direction.

The table below highlights some of the innovative catalytic approaches being investigated for C-X bond formation in the synthesis of halogenated phenols.

Novel Catalytic Systems for C-X Bond Formation on Phenols

| Catalytic Approach | Description | Key Metals/Reagents | Research Goals |

|---|---|---|---|

| C-H Functionalization | Direct conversion of C-H to C-X bonds | Palladium, Copper, Ruthenium, Iron | Improved regioselectivity, catalyst efficiency, and substrate scope |

| Advanced Cross-Coupling | Formation of C-C or C-heteroatom bonds | Palladium, Nickel, Copper | Development of robust ligands and precatalysts for challenging substrates |

| Metal-Free Catalysis | Use of organocatalysts or non-metal reagents | PhenoFluor, Brønsted acids, organoiodine reagents | Sustainable and cost-effective alternatives to metal-catalyzed reactions |

From Building Blocks to Breakthroughs: Advanced Applications in Materials Science and Functional Molecules

The unique electronic properties and reactivity of this compound make it an attractive building block for the creation of advanced materials and functional molecules with novel properties. The presence of both a fluorine and an iodine atom on the phenolic ring offers multiple handles for further chemical modification, allowing for the precise tuning of molecular architecture and function.

In materials science , halogenated phenols are being investigated as precursors for high-performance polymers. The incorporation of fluorine atoms can impart desirable properties such as enhanced thermal stability, chemical resistance, and low dielectric constants, which are crucial for applications in microelectronics and aerospace. The iodine atom, on the other hand, can serve as a reactive site for polymerization or for post-polymerization modification. For example, alkenyldihalophenols can be polymerized to form hard, clear coatings. google.com Future research will likely explore the synthesis of novel monomers derived from this compound for the development of advanced polymers with tailored optical, electronic, and mechanical properties. One area of interest is the development of fluorophenol-containing polysiloxanes for applications in gas sensing.

In the realm of functional molecules , the strategic placement of fluorine and iodine atoms can have a profound impact on the biological activity and pharmacokinetic properties of a molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The iodine atom can be utilized for the introduction of other functional groups through cross-coupling reactions or can be exploited for its potential as a heavy atom in X-ray crystallography or as a radiolabeling site for imaging agents. The versatility of related compounds like 2-fluoro-5-iodophenol (B599578) as intermediates in the synthesis of pharmaceuticals and agrochemicals highlights the potential of this compound in these areas. nbinno.com Future research will focus on the rational design and synthesis of novel bioactive compounds and functional probes derived from this compound.

The table below outlines potential applications of this compound in the development of advanced materials and functional molecules.

Potential Applications of this compound

| Application Area | Potential Role of this compound | Desired Properties | Research Directions |

|---|---|---|---|

| High-Performance Polymers | Monomer or precursor for specialty polymers | Thermal stability, chemical resistance, low dielectric constant | Synthesis of novel fluorinated and iodinated polymers |

| Advanced Coatings | Component of protective and functional coatings | Hardness, clarity, durability | Polymerization of derivatives of this compound |

| Gas Sensors | Functional group in sensor materials | Selective analyte binding, signal transduction | Development of novel sensor platforms based on functionalized phenols |

| Pharmaceuticals | Scaffold or intermediate for drug discovery | Enhanced biological activity, improved pharmacokinetics | Design and synthesis of novel bioactive molecules |

| Agrochemicals | Building block for pesticides and herbicides | Increased efficacy, tailored environmental profile | Exploration of new classes of agrochemicals |

| Molecular Probes | Core structure for imaging agents or research tools | Specific targeting, signal generation | Development of radiolabeled or fluorescent probes |

The Digital Revolution in Chemistry: Integration of Machine Learning and AI in Halogenated Phenol Research

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical research, from the prediction of molecular properties to the design of novel synthetic routes. For the study of halogenated phenols like this compound, these computational tools offer unprecedented opportunities to accelerate discovery and innovation.

Predictive Modeling: ML algorithms can be trained on large datasets of chemical information to predict a wide range of properties for new or hypothetical molecules. This includes predicting the reactivity of different positions on the phenol ring, the outcome of a particular reaction, and the potential biological activity or material properties of a novel compound derived from this compound. By using AI to screen virtual libraries of compounds, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources.

Materials Discovery: In materials science, ML models can be used to predict the properties of new polymers and materials based on their chemical structure. By inputting the structure of a monomer derived from this compound, researchers could use AI to estimate the resulting polymer's thermal stability, mechanical strength, or electronic properties. This in silico approach can guide the design of new materials with desired functionalities.

The table below summarizes the potential impact of machine learning and AI on research involving halogenated phenols.

Impact of Machine Learning and AI on Halogenated Phenol Research

| Application | AI/ML Tool | Potential Benefit |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models | Rapid screening of virtual compounds for desired properties |

| Synthesis Planning | Retrosynthesis prediction algorithms | Identification of novel and efficient synthetic routes |

| Reaction Optimization | Design of Experiments (DoE) with ML analysis | Faster optimization of reaction conditions for higher yields and purity |

| Materials Design | Predictive models for material properties | In silico design of new materials with tailored functionalities |

Q & A

Q. How does the compound’s conformational flexibility influence its bioactivity in antimicrobial assays?

- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations predict binding modes to bacterial targets (e.g., enoyl-ACP reductase). Experimental validation via MIC assays (against S. aureus or E. coli) with structure-activity relationship (SAR) analysis identifies critical substituent interactions. Conflicting bioactivity data may stem from assay conditions (aerobic vs. anaerobic) .

Methodological Frameworks for Research Design

Applying the PICOT Framework to Comparative Studies of Halogenated Phenols

- Population : Halogenated phenol derivatives (e.g., this compound vs. 4-Chloro-2-iodophenol).

- Intervention : Varying halogen electronegativity and steric profiles.

- Comparison : Reactivity in nucleophilic aromatic substitution.

- Outcome : Rate constants (k) and activation parameters (ΔG‡).

- Time : Reaction monitoring via in-situ IR or stopped-flow techniques .

Addressing Ethical and Safety Considerations in Handling this compound

- Risk Mitigation: Toxicity screening (AMES test for mutagenicity; LD in murine models) and PPE protocols (glove boxes for iodinated vapors). Waste disposal must follow halogen-specific regulations (e.g., EPA guidelines). Institutional review boards (IRBs) should approve protocols involving biological testing .

Key Research Gaps

- Electrocatalytic Applications : Unexplored potential in CO reduction or battery electrolytes.

- Supramolecular Chemistry : Role in halogen-bonded frameworks for crystal engineering.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.